

# spectroscopic data (NMR, IR, MS) of 4-(Phenylthio)phenol

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## Compound of Interest

Compound Name: 4-(Phenylthio)phenol

Cat. No.: B1280271

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## An In-depth Technical Guide to the Spectroscopic Data of 4-(Phenylthio)phenol

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(phenylthio)phenol**, a compound of interest to researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(phenylthio)phenol**. It is important to note that while  $^1\text{H}$  NMR data is well-documented, specific experimental  $^{13}\text{C}$  NMR, FT-IR, and MS data for this compound can be limited. Therefore, some of the data presented is based on established values for analogous compounds and predictive models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 4-(Phenylthio)phenol

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
7.35	d	8.7	2H, Ar-H (ortho to S)
7.24 - 7.11	m	-	5H, Ar-H (phenylthio group)
6.80	d	8.7	2H, Ar-H (ortho to OH)
5.0 (approx.)	br s	-	1H, OH

Solvent:  $\text{CDCl}_3$ . The chemical shift of the phenolic proton (-OH) can vary depending on solvent, concentration, and temperature.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data of **4-(Phenylthio)phenol**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
155.8	C-OH
135.2	C-S
131.5	Ar-C (ortho to S)
129.2	Ar-C (phenylthio)
126.8	Ar-C (phenylthio)
125.5	Ar-C (ipso of phenylthio)
116.5	Ar-C (ortho to OH)

These are predicted chemical shifts. Actual experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **4-(Phenylthio)phenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
3600 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1580, 1480	Strong	Aromatic C=C skeletal vibrations
1230	Strong	Phenolic C-O stretch
830	Strong	para-disubstituted C-H out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-(Phenylthio)phenol**

m/z	Proposed Fragment
202	[M] <sup>+</sup> (Molecular Ion)
173	[M-CHO] <sup>+</sup>
109	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI). The fragmentation of phenols can be complex and may show additional characteristic fragments.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **4-(phenylthio)phenol** in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). For quantitative measurements, a known amount of an internal standard (e.g., TMS) may be added. The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Spectra are typically recorded on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a  $90^\circ$  pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- Data Processing: The raw data (Free Induction Decay) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of **4-(phenylthio)phenol** (1-2 mg) is intimately mixed with dry KBr powder ( $\sim$ 100 mg) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric  $\text{CO}_2$  and water vapor.

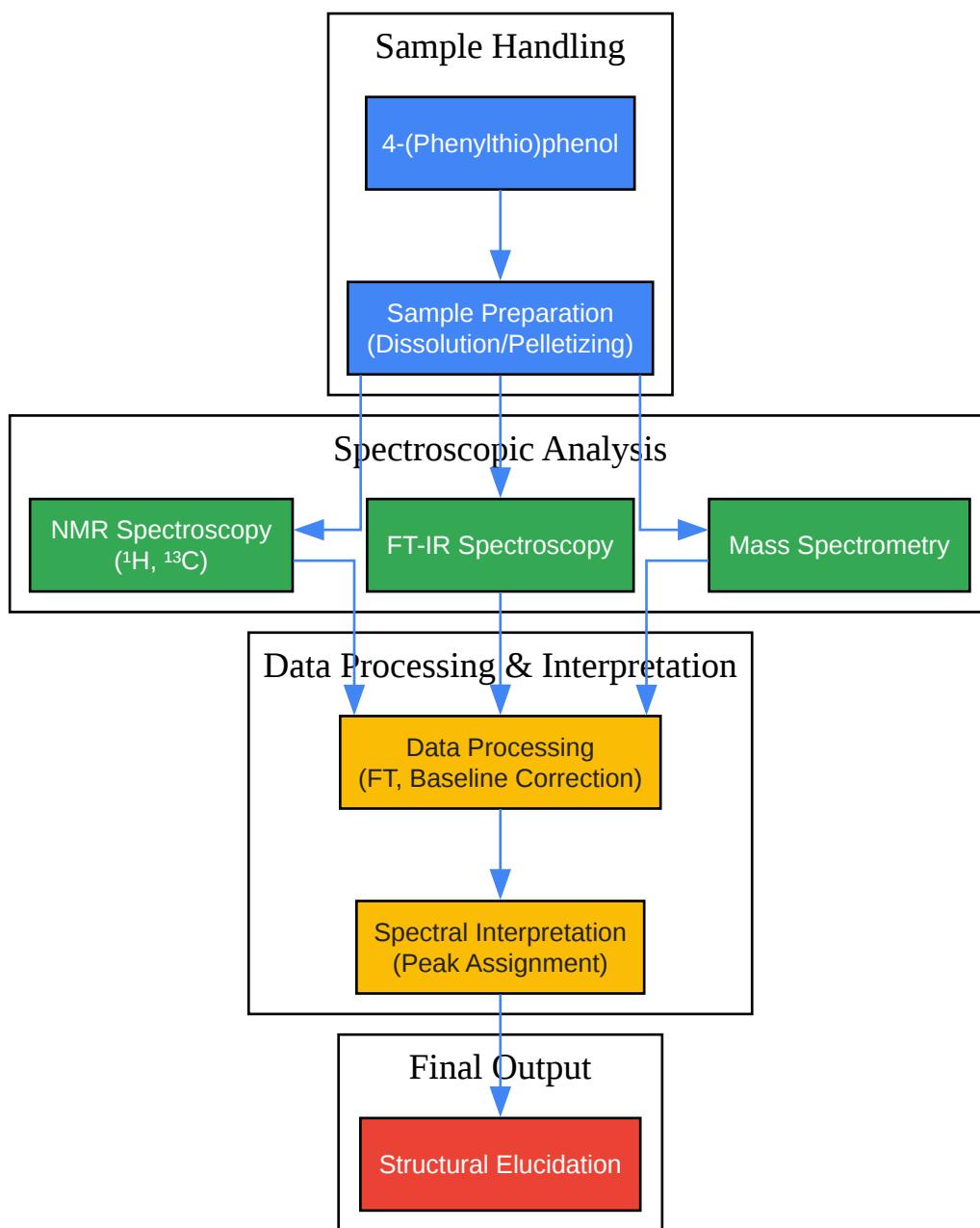
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a volatile and thermally stable compound like **4-(phenylthio)phenol**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. A dilute solution of the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information.

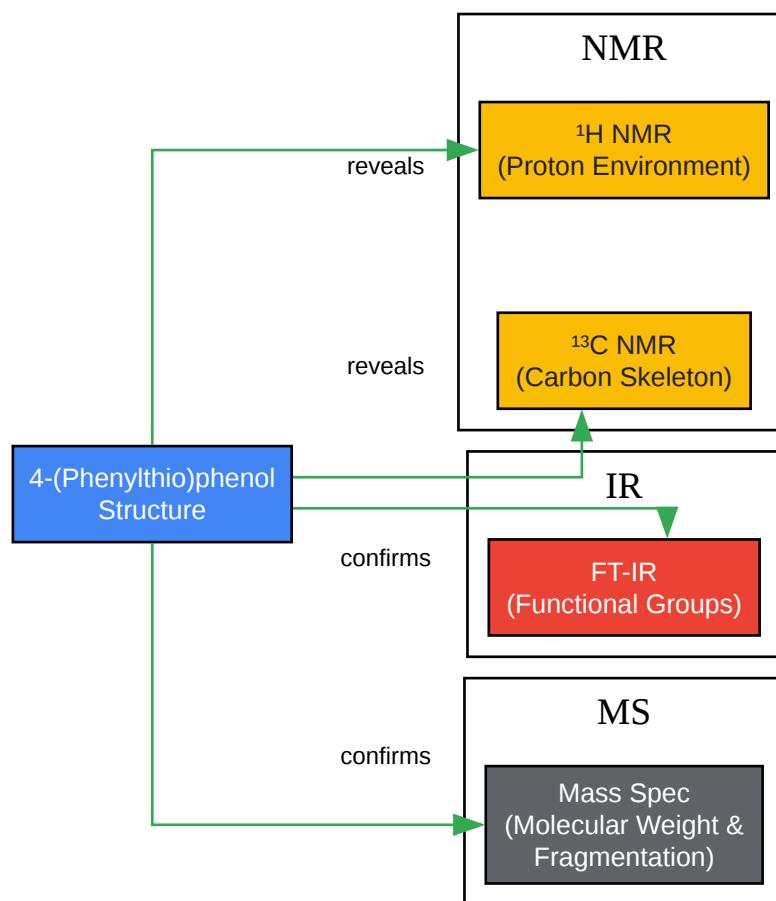
## Visualizations

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis of **4-(phenylthio)phenol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between molecular structure and spectroscopic techniques.

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